N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-phenylthiazole-4-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a phenyl group, and a thiophene moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenyl halide reacts with the thiazole intermediate.
Incorporation of the Thiophene Moiety: The thiophene ring is attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Hydroxylation and Carboxamide Formation: The final steps involve hydroxylation of the pentyl chain and formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene and phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-oxo-3-(thiophen-2-yl)pentyl-2-phenylthiazole-4-carboxamide.
Reduction: Formation of N-(5-amino-3-(thiophen-2-yl)pentyl)-2-phenylthiazole-4-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-phenylthiazole-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and thiazole rings.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-phenylthiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide
Uniqueness
Compared to similar compounds, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-phenylthiazole-4-carboxamide stands out due to the presence of the thiazole ring, which imparts unique chemical reactivity and biological activity. The combination of the phenyl and thiophene groups further enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-11-9-14(17-7-4-12-24-17)8-10-20-18(23)16-13-25-19(21-16)15-5-2-1-3-6-15/h1-7,12-14,22H,8-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLANRXXAZEHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCC(CCO)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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